![molecular formula C17H24N4O2S B2782130 1-((2,3,5,6-tetramethylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798520-02-1](/img/structure/B2782130.png)
1-((2,3,5,6-tetramethylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Description
1-((2,3,5,6-tetramethylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, also known as TMTSP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- Sulfomethylation of Azamacrocycles: Research by Van Westrenen and Sherry (1992) focused on the sulfomethylation of various azamacrocycles, including piperazine, with formaldehyde bisulfite. They found that the number of methanesulfonate groups introduced depended on pH. This research is relevant for understanding chemical reactions involving piperidine derivatives (Van Westrenen & Sherry, 1992).
Biological and Pharmacological Activities
Antimicrobial Activities of Spiro[4.5]dec-2-enes
A study by Dalloul et al. (2017) synthesized new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, showing significant antimicrobial activity on several strains of microbes (Dalloul et al., 2017).
α-Glucosidase Inhibitors for Type II Diabetes
A study by Ur-Rehman et al. (2018) synthesized new S-substituted derivatives of 1,2,4-triazoles with piperidinyl groups, finding them to be potent inhibitors of α-glucosidase enzyme, suggesting potential as new drug candidates for treating type II diabetes (Ur-Rehman et al., 2018).
Anticancer Agents with Oxadiazole Hybrids
Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. Some compounds showed strong anticancer activity relative to doxorubicin, a known anticancer drug (Rehman et al., 2018).
Inhibitors of Carbonic Anhydrase Isozymes
Research by Alafeefy et al. (2015) investigated benzenesulfonamides incorporating piperidinyl, sulfone, and triazolyl moieties as inhibitors of human carbonic anhydrases. They found low nanomolar activity against various isozymes, suggesting therapeutic potential (Alafeefy et al., 2015).
Chemical Structure and Synthesis
- Synthesis and Structure Analysis: Girish et al. (2008) described the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, highlighting the importance of piperidine derivatives in chemical synthesis and structure analysis. They used X-ray crystallography for structure investigation (Girish et al., 2008).
properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-12-11-13(2)15(4)17(14(12)3)24(22,23)20-8-5-16(6-9-20)21-10-7-18-19-21/h7,10-11,16H,5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZOZGSEZRJQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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